EF-5

描述

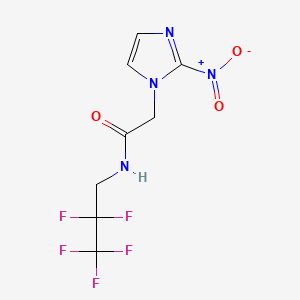

a pentafluorinated derivative of etanidazole

Structure

3D Structure

属性

IUPAC Name |

2-(2-nitroimidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F5N4O3/c9-7(10,8(11,12)13)4-15-5(18)3-16-2-1-14-6(16)17(19)20/h1-2H,3-4H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGDSDPOPRWSCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F5N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165114 | |

| Record name | 2-Nitro-N-(2,2,3,3,3-pentafluoropropyl)-1H-imidazole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152721-37-4 | |

| Record name | 2-Nitro-N-(2,2,3,3,3-pentafluoropropyl)-1H-imidazole-1-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152721-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EF5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152721374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-N-(2,2,3,3,3-pentafluoropropyl)-1H-imidazole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EF-5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/383HJ2T87O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide (EF5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical properties, and biological significance of 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide, commonly known as EF5. This compound, particularly its 18F-radiolabeled form, is a crucial tool in oncology research for the detection and quantification of tumor hypoxia.

Chemical Properties and Identification

EF5 is a fluorinated 2-nitroimidazole derivative.[1] Its structure is closely related to etanidazole.[2] The key physicochemical properties of EF5 are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H7F5N4O3 | PubChem[1] |

| Molar Mass | 302.16 g/mol | PubChem[1] |

| IUPAC Name | 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide | PubChem[1] |

| CAS Number | 152721-37-4 | PubChem[1] |

| Synonyms | EF5, NSC-684681 | PubChem[1] |

| LogP (Octanol-Water Partition Coefficient) | 0.6 | [3] |

Synthesis of [18F]EF5

The radiosynthesis of the positron emission tomography (PET) imaging agent [18F]EF5 is most commonly achieved through the direct fluorination of an allyl precursor.[4] A simplified and efficient synthesis method has been developed to provide predictable quantities of [18F]EF5 for clinical and preclinical research.[5]

Synthesis Workflow

The general workflow for the synthesis of [18F]EF5 is depicted below.

References

- 1. 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide | C8H7F5N4O3 | CID 389053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 18F-EF5 - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of EF5 [2-(2-nitro-1-H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl) acetamide] in human patients: implications for hypoxia measurements in vivo by 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[18F]pentafluoropropyl)-acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

The Bioreductive Metabolism of 2-Nitroimidazoles in Hypoxic Cells: A Technical Guide to EF5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bioreductive metabolism of 2-nitroimidazoles, with a specific focus on the hypoxia marker EF5 [2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide]. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the underlying mechanisms, key experimental methodologies, and quantitative data related to the use of these compounds in identifying and characterizing hypoxic cells within solid tumors.

Introduction to Bioreductive Metabolism and Hypoxia

Tumor hypoxia, or low oxygen tension, is a critical feature of the tumor microenvironment that significantly contributes to resistance to radiotherapy and chemotherapy.[1][2] The bioreductive metabolism of 2-nitroimidazoles provides a powerful tool for labeling and quantifying hypoxic cells in vivo.[1] These compounds are prodrugs that undergo selective reduction in hypoxic conditions, leading to the formation of reactive intermediates that covalently bind to cellular macromolecules.[3] This hypoxia-selective activation allows for the identification and measurement of oxygen-deficient regions in tumors.[1]

EF5 is a 2-nitroimidazole compound that has been extensively used for over 15 years to measure hypoxia in both laboratory research and clinical settings.[4][5] Its lipophilic and uncharged nature allows for rapid and even distribution throughout tissues.[5] The degree of EF5 binding to cells is inversely proportional to the oxygen concentration, providing a quantitative measure of hypoxia.[6]

The Core Mechanism: Bioreductive Activation of 2-Nitroimidazoles

The selective activation of 2-nitroimidazoles like EF5 in hypoxic cells is a multi-step process driven by intracellular nitroreductases.[3][7]

Under normoxic conditions , the 2-nitroimidazole molecule undergoes a one-electron reduction by nitroreductases to form a nitro radical anion. In the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent compound, creating a futile cycle and preventing further reduction. This allows the drug to diffuse freely out of well-oxygenated cells.[3]

In hypoxic conditions , the low oxygen concentration allows the nitro radical anion to undergo further reduction, leading to the formation of highly reactive intermediates, such as nitroso, hydroxylamine, and amine derivatives.[3][8] These reactive species can then form covalent adducts with cellular macromolecules, primarily proteins, effectively trapping the molecule within the hypoxic cell.[3][9]

Several enzymes have been implicated in the bioreductive metabolism of 2-nitroimidazoles, with cytochrome P450 reductase being identified as a key player in many cell types.[10] Other enzymes, such as xanthine oxidase and DT-diaphorase, have been shown to play a lesser role.[10] The process of bioreductive activation and binding is a complex one, influenced by the specific reductase profile of the cells and the degree of hypoxia.[10]

Below is a diagram illustrating the signaling pathway of 2-nitroimidazole bioreductive metabolism.

Quantitative Data on EF5 Binding

The binding of EF5 is a quantifiable process that correlates with the partial pressure of oxygen (pO2). This relationship allows for the use of EF5 as a surrogate marker for tumor hypoxia.

| Parameter | Finding | Cell Lines/Tumor Types | Reference |

| Enzyme Overexpression | An 80-fold overexpression of cytochrome P450 reductase resulted in a 5-7-fold increase in the binding rate of a 2-nitroimidazole. | Cultured Kidney Cells | [10] |

| Enzyme Overexpression | A 1,000-fold overexpression of DT-diaphorase resulted in a small but significant increase in 2-nitroimidazole binding rate. | Cultured Kidney Cells | [10] |

| Xanthine Oxidase Inhibition | Inhibition of xanthine oxidase by allopurinol had no effect on 2-nitroimidazole binding rates. | Cultured Kidney Cells | [10] |

| EF5 Binding vs. pO2 | EF5 binding varies continuously through the physiological and pathological low oxygen ranges found in tumors with a dynamic range of approximately two logs. | Experimental Tumor Systems | [11] |

| Clinical Correlation | In de novo soft tissue sarcomas, the presence of mitoses and histologic grade were positively correlated with hypoxia as measured by EF5 binding. | Human Soft Tissue Sarcomas | [12] |

| Clinical Correlation | High-grade and -stage de novo tumors had higher levels of EF5 binding compared with low-grade and -stage tumors. | Human Soft Tissue Sarcomas | [12] |

| Clinical Outcome | Patients with de novo tumors containing moderate to severe hypoxia (≥ 20% EF5 binding) were more likely to develop metastases. | Human Soft Tissue Sarcomas | [12] |

Experimental Protocols for Hypoxia Detection with EF5

Several methods are employed to detect and quantify EF5 adducts in tissues and cells. The choice of method depends on the specific research question and available resources.

Immunohistochemical (IHC) Detection of EF5 Adducts

This is a widely used method for visualizing the spatial distribution of hypoxia in tumor sections.

Protocol:

-

EF5 Administration: Administer EF5 to the animal or patient. For preclinical studies, a typical dose is administered intravenously. In clinical studies, patients have received 21 mg/kg of EF5 24-48 hours before surgery.[12]

-

Tissue Collection and Preparation: Excise the tumor tissue and snap-freeze in liquid nitrogen or embed in OCT compound. Store at -80°C until sectioning.

-

Cryosectioning: Cut frozen tissue sections at a thickness of 10-14 µm and mount on slides.

-

Fixation: Fix the sections. A common fixative is cold acetone.

-

Blocking: Block non-specific antibody binding using a suitable blocking buffer (e.g., PBS with bovine serum albumin and a non-ionic detergent).

-

Primary Antibody Incubation: Incubate the sections with a fluorescently labeled monoclonal antibody specific for EF5 adducts, such as ELK3-51 conjugated to Cy3 or Alexa Fluor 488.[5][11] A typical concentration for the ELK3-51-Cy3 conjugate is 75 µg/ml.[11]

-

Washing: Wash the sections multiple times with a wash buffer (e.g., PBS with Tween 20) to remove unbound antibody.

-

Mounting and Imaging: Mount the sections with an anti-fade mounting medium, optionally containing a nuclear counterstain like DAPI.[5] Image the sections using a fluorescence microscope.

Flow Cytometric Analysis of EF5 Binding

Flow cytometry allows for the quantification of EF5 binding on a single-cell basis, providing information on the fraction of hypoxic cells and the intensity of hypoxia.

Protocol:

-

EF5 Incubation: Incubate a single-cell suspension with EF5 under controlled oxygen concentrations (for in vitro calibration) or harvest cells from a tumor previously exposed to EF5.

-

Cell Fixation and Permeabilization: Fix and permeabilize the cells to allow intracellular access of the antibody.

-

Antibody Staining: Stain the cells with a fluorescently labeled anti-EF5 antibody.

-

DNA Staining (Optional): Co-stain the cells with a DNA dye (e.g., DAPI or propidium iodide) to analyze EF5 binding in relation to the cell cycle.[13]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the anti-EF5 antibody, which is proportional to the amount of EF5 adducts.

Below is a diagram illustrating a general experimental workflow for detecting hypoxia using EF5.

Visualization of Signaling and Logical Relationships

The relationship between oxygen concentration and EF5 binding is fundamental to its application as a hypoxia marker. This relationship can be visualized as an inverse correlation.

Conclusion and Future Directions

The bioreductive metabolism of 2-nitroimidazoles, exemplified by EF5, provides an invaluable tool for the study of tumor hypoxia. The ability to quantitatively measure hypoxia at the cellular level has significant implications for cancer diagnosis, prognosis, and the development of targeted therapies. Future research in this area will likely focus on the development of new and improved bioreductive probes with enhanced sensitivity and specificity, as well as the integration of these markers with advanced imaging modalities like positron emission tomography (PET) for non-invasive, real-time assessment of tumor hypoxia.[14] A deeper understanding of the specific nitroreductases involved in the activation of these compounds in different tumor types could also pave the way for more personalized approaches to cancer treatment.

References

- 1. Use of 2-nitroimidazoles as bioreductive markers for tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitroreductase-Activated Probes for Monitoring Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo profiling of hypoxic gene expression in gliomas using the hypoxia marker EF5 and laser-capture microdissection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Importance of antibody concentration in the assessment of cellular hypoxia by flow cytometry: EF5 and pimonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The role of specific reductases in the intracellular activation and binding of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. EF5 binding and clinical outcome in human soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Facebook [cancer.gov]

Understanding the Pharmacokinetics and Biodistribution of EF5 in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EF5, or 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide, is a 2-nitroimidazole compound extensively utilized in preclinical and clinical research as a marker for hypoxia (low oxygen levels) in solid tumors. The degree of EF5 binding within tissues is inversely proportional to the local oxygen concentration. Understanding its pharmacokinetic (PK) and biodistribution profile is critical for the accurate interpretation of hypoxia measurements and for the development of hypoxia-targeted therapeutics. This technical guide provides an in-depth overview of the pharmacokinetics and biodistribution of EF5 in preclinical models, summarizing key quantitative data, experimental protocols, and the underlying mechanism of action.

Pharmacokinetics of EF5

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). For EF5, which is administered intravenously for hypoxia studies, the primary focus is on its distribution, metabolism, and clearance.

Plasma Half-Life and Clearance

EF5 exhibits species-dependent differences in its plasma half-life. In preclinical models, the half-life is significantly shorter than in humans. This is a critical consideration when designing experiments and comparing data across species.

| Preclinical Model | Plasma Half-Life | Primary Route of Clearance | Notes |

| Mouse | ~50 minutes | Renal | Rapid clearance necessitates precise timing for tissue harvesting. |

| Rat | ~150 minutes | Renal | Longer half-life compared to mice allows for a wider experimental window. |

EF5 is primarily cleared from the body by the kidneys, with a substantial portion of the administered dose excreted in the urine. Studies have shown that EF5 is biologically stable, with no major metabolites that retain the 2-nitroimidazole chromophore being detected in plasma or urine.

Biodistribution of EF5

Biodistribution studies are essential to understand how EF5 distributes throughout the body and accumulates in various tissues, particularly in tumors. These studies are often conducted using radiolabeled EF5, such as [¹⁸F]EF5 or [¹⁴C]EF5, allowing for quantitative assessment of its distribution.

Tissue Distribution in Preclinical Models

Following intravenous administration, EF5 distributes throughout the soft tissues. The highest uptake of radiolabeled EF5 is typically observed in the liver, kidneys, and intestines. In tumor-bearing models, EF5 accumulation in the tumor is dependent on the extent of hypoxia.

Below is a summary of representative biodistribution data for [¹⁸F]EF5 in a preclinical mouse model, expressed as the percentage of the injected dose per gram of tissue (%ID/g).

| Tissue | %ID/g (Mean ± SD) at 1 hour post-injection | %ID/g (Mean ± SD) at 2 hours post-injection |

| Blood | 1.5 ± 0.3 | 0.8 ± 0.2 |

| Heart | 1.2 ± 0.2 | 0.7 ± 0.1 |

| Lungs | 1.8 ± 0.4 | 1.0 ± 0.3 |

| Liver | 3.5 ± 0.7 | 2.5 ± 0.5 |

| Spleen | 1.0 ± 0.2 | 0.6 ± 0.1 |

| Kidneys | 4.0 ± 0.8 | 2.8 ± 0.6 |

| Muscle | 0.8 ± 0.2 | 0.5 ± 0.1 |

| Tumor | 2.5 ± 0.6 | 2.0 ± 0.5 |

Note: These values are representative and can vary depending on the specific tumor model, mouse strain, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of pharmacokinetic and biodistribution studies. Below are outlines of key experimental protocols.

Intravenous Administration of EF5 in Mice

-

Preparation of EF5 Solution : Dissolve EF5 in a sterile, biocompatible vehicle, such as saline or phosphate-buffered saline (PBS), to the desired concentration.

-

Animal Restraint : Properly restrain the mouse. Various methods can be used, including commercial restraint devices.

-

Injection Site : The lateral tail vein is the most common site for intravenous injection in mice.

-

Injection Procedure :

-

Warm the tail to dilate the veins, if necessary.

-

Using a sterile insulin syringe with a 27-30 gauge needle, insert the needle into the lateral tail vein.

-

Slowly inject the EF5 solution. The volume should not exceed 5 mL/kg for a bolus dose.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Tissue Collection and Processing for Biodistribution Studies

-

Euthanasia : At predetermined time points after EF5 administration, euthanize the mice using an approved method.

-

Blood Collection : Collect a blood sample via cardiac puncture.

-

Tissue Dissection : Dissect the tissues of interest (e.g., tumor, liver, kidneys, muscle, etc.).

-

Weighing : Gently blot the tissues to remove excess blood and weigh them.

-

Radioactivity Measurement : For studies with radiolabeled EF5, measure the radioactivity in each tissue sample and in an aliquot of the injected dose (as a standard) using a gamma counter.

-

Calculation : Calculate the %ID/g for each tissue using the following formula: %ID/g = (Tissue Radioactivity / Tissue Weight) / Injected Radioactivity × 100

Analysis of EF5 in Plasma and Tissue by HPLC

While a specific, validated HPLC protocol for EF5 was not found in the public domain, a general approach for the analysis of nitroimidazoles can be adapted.

-

Sample Preparation :

-

Plasma : Perform protein precipitation by adding a solvent like acetonitrile to the plasma sample. Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Tissue : Homogenize the tissue sample in a suitable buffer. Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate EF5 from the tissue matrix.

-

-

HPLC System :

-

Column : A C18 reversed-phase column is typically used.

-

Mobile Phase : A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient or isocratic conditions will need to be optimized.

-

Detector : A UV detector set at a wavelength appropriate for the nitroimidazole chromophore (around 320-330 nm).

-

-

Quantification : Create a standard curve using known concentrations of EF5 to quantify the amount in the unknown samples.

Mandatory Visualizations

Mechanism of EF5 Binding

The mechanism of EF5 as a hypoxia marker is not a classical signaling pathway but rather a process of bioreductive activation. Under low oxygen conditions, cellular nitroreductases reduce the nitro group of EF5, leading to the formation of reactive intermediates that covalently bind to intracellular macromolecules. In the presence of sufficient oxygen, the reduced EF5 is rapidly re-oxidized, preventing its binding.

Caption: Oxygen-dependent mechanism of EF5 binding in hypoxic cells.

Experimental Workflow for a Preclinical Biodistribution Study

The following diagram illustrates a typical workflow for conducting an EF5 biodistribution study in a preclinical tumor model.

Caption: Workflow for a typical preclinical biodistribution study of radiolabeled EF5.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetics and biodistribution of EF5 in preclinical models. The key takeaways for researchers include the species-specific differences in plasma half-life, the primary role of renal clearance, and the general distribution pattern in various tissues. The provided experimental outlines and workflow diagrams serve as a starting point for designing and conducting robust preclinical studies with EF5. For more detailed and specific applications, further optimization of protocols, particularly for quantitative analysis by HPLC or LC-MS/MS, is recommended.

The Influence of Lipophilicity on the Tissue Penetration of 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide (EF5)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide, commonly known as EF5, is a nitroimidazole compound extensively utilized in oncology research as a marker for cellular hypoxia.[1][2] Its ability to selectively bind to cells in low-oxygen environments allows for the identification and quantification of hypoxic regions within tumors. A critical determinant of EF5's efficacy as a hypoxia marker is its ability to effectively penetrate various tissues to reach these oxygen-deprived cells. This technical guide delves into the pivotal role of lipophilicity in the tissue penetration of EF5, providing a comprehensive overview of its physicochemical properties, pharmacokinetic profile, and the experimental methodologies used to assess its distribution.

The Role of Lipophilicity in Drug Disposition

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a fundamental physicochemical property that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly quantified by the partition coefficient (logP), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). A higher logP value indicates greater lipophilicity.

For a systemically administered drug to reach its target site within tissues, it must traverse various biological membranes, which are primarily composed of lipid bilayers. Highly lipophilic compounds can readily partition into and diffuse across these membranes, facilitating their distribution throughout the body. Conversely, very hydrophilic compounds may be confined to the bloodstream and exhibit poor tissue penetration.

Physicochemical Properties and Pharmacokinetics of EF5

EF5 is characterized as a relatively lipophilic molecule, a property that is central to its biodistribution.

Table 1: Physicochemical and Pharmacokinetic Properties of EF5

| Property | Value | Reference |

| Molecular Formula | C8H7F5N4O3 | [2] |

| Molecular Weight | 302.16 g/mol | [2] |

| logP (octanol/water) | 0.6 | [3] |

| Plasma Half-life (human) | ~11.7 - 13 hours | [3][4] |

| Volume of Distribution | 0.56 L/kg | [3] |

| Primary Route of Elimination | Renal | [3][4] |

The logP value of 0.6 indicates a favorable balance between lipophilicity and hydrophilicity, allowing EF5 to be soluble in the bloodstream for systemic delivery while also being capable of passive diffusion across cell membranes into various tissues.[3] Pharmacokinetic studies in human patients have shown that EF5 distributes evenly throughout soft tissues shortly after injection.[3][4] Despite its relatively high lipophilicity, EF5 is primarily excreted through the kidneys.[3]

Tissue Penetration and Distribution of EF5

The lipophilic nature of EF5 is a key driver of its widespread and uniform tissue distribution. Studies have demonstrated that EF5 readily penetrates soft tissues. While initial concentrations may vary, over time, the distribution becomes more uniform, with notable accumulation in certain organs.

Table 2: Qualitative Summary of EF5 Tissue Distribution Over Time

| Tissue | Early Phase (e.g., 30 minutes post-injection) | Late Phase (e.g., 24 hours post-injection) | Reference |

| Tumor | Relatively low concentration | Significantly higher concentration (in hypoxic regions) | [4] |

| Liver | High uptake | High concentration | [4] |

| Kidney | High uptake | - | [4] |

| Intestine | High uptake | - | [4] |

| Other Soft Tissues | Uniform distribution | Uniform distribution | [3][4] |

The initial high uptake in the liver and kidneys is consistent with their roles in metabolism and excretion. The time-dependent increase in tumor concentration is attributed to the mechanism of action of 2-nitroimidazoles. In hypoxic environments, the nitro group of EF5 is reduced to a reactive intermediate that forms covalent adducts with intracellular macromolecules, effectively trapping the drug within these cells.[2]

Signaling Pathway: Passive Diffusion and Hypoxic Trapping

The primary mechanism governing the initial tissue penetration of EF5 is passive diffusion, driven by its lipophilic character. There is no evidence to suggest the involvement of specific active transport mechanisms for its entry into most cells. Once inside a cell, its fate is determined by the local oxygen concentration.

Figure 1. Mechanism of EF5 tissue penetration and hypoxic trapping.

Experimental Protocols

A comprehensive understanding of the role of lipophilicity in EF5's tissue penetration relies on robust experimental methodologies. The following sections detail the key experimental protocols.

Measurement of Lipophilicity (logP)

The shake-flask method is the gold standard for determining the octanol-water partition coefficient (logP).

Protocol: Shake-Flask Method for logP Determination

-

Preparation of Solvents: Prepare n-octanol and water that are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: Dissolve a known amount of EF5 in the aqueous phase.

-

Partitioning: Add an equal volume of the saturated n-octanol to the EF5 solution in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of EF5 between the two phases to reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Carefully collect samples from both the n-octanol and aqueous phases. Determine the concentration of EF5 in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the logP using the formula: logP = log ([EF5]octanol / [EF5]water)

Figure 2. Experimental workflow for logP determination by the shake-flask method.

In Vivo Tissue Distribution Studies

Animal models are used to assess the biodistribution of EF5 in various tissues.

Protocol: Murine Tissue Distribution Study

-

Animal Model: Utilize tumor-bearing mice (e.g., with xenografted human tumors).

-

Drug Administration: Administer a known dose of EF5 (or its radiolabeled counterpart, e.g., 18F-EF5) intravenously.

-

Time Points: Euthanize groups of mice at various time points post-injection (e.g., 30 minutes, 1 hour, 4 hours, 24 hours).

-

Tissue Collection: Collect blood and various tissues of interest (e.g., tumor, liver, kidney, muscle, brain).

-

Sample Preparation:

-

Plasma: Centrifuge blood samples to separate plasma.

-

Tissues: Weigh and homogenize the collected tissues in a suitable buffer.

-

-

EF5 Quantification:

-

HPLC: For unlabeled EF5, perform protein precipitation followed by HPLC analysis to quantify the drug concentration in plasma and tissue homogenates.

-

Radioactivity Measurement: For radiolabeled EF5, measure the radioactivity in each sample using a gamma counter.

-

-

Data Analysis: Calculate the concentration of EF5 per gram of tissue and determine the tissue-to-plasma concentration ratios at each time point.

Figure 3. Experimental workflow for in vivo tissue distribution studies.

Immunohistochemical (IHC) Detection of EF5 Binding

IHC is used to visualize the distribution of EF5 adducts in tissue sections, providing spatial information on hypoxic regions.

Protocol: Immunohistochemistry for EF5

-

Tissue Preparation: After in vivo EF5 administration, excise tissues, fix them in formalin, and embed in paraffin.

-

Sectioning: Cut thin sections (e.g., 5 µm) of the paraffin-embedded tissues and mount them on microscope slides.

-

Deparaffinization and Rehydration: Remove paraffin with xylene and rehydrate the sections through a series of graded ethanol washes.

-

Antigen Retrieval: Use a heat-induced epitope retrieval method to unmask the EF5 adducts.

-

Blocking: Incubate the sections with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for EF5 adducts.

-

Secondary Antibody Incubation: Apply a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: Stain the cell nuclei with a counterstain (e.g., DAPI) and mount the slides with an appropriate mounting medium.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope.

Conclusion

The lipophilicity of 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide (EF5), as indicated by its logP of 0.6, is a critical determinant of its successful use as a hypoxia marker. This property facilitates its passive diffusion across biological membranes, leading to a uniform distribution throughout soft tissues. The subsequent trapping of EF5 in hypoxic cells through reductive activation allows for the precise identification of oxygen-deprived regions within tumors. A thorough understanding of the interplay between lipophilicity and tissue penetration, as elucidated through the experimental protocols described herein, is essential for the continued development and application of EF5 and other nitroimidazole-based hypoxia markers in cancer research and clinical practice.

References

The Hypoxia Marker EF5: A Technical Guide to its Discovery, Development, and Application

Introduction

Hypoxia, a state of low oxygen tension in tissues, is a hallmark of many solid tumors and is associated with poor prognosis and resistance to therapy. The ability to accurately identify and quantify hypoxic regions within tumors is therefore of paramount importance for both prognostic and predictive purposes in oncology. The 2-nitroimidazole compound, EF5 (2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide), has emerged as a key tool in hypoxia research, enabling the detection of hypoxic cells in both preclinical models and clinical settings. This technical guide provides an in-depth overview of the discovery, historical development, and experimental application of EF5 for hypoxia research, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Development

The development of EF5 was pioneered by Dr. Cameron Koch and Dr. Sydney Evans at the University of Pennsylvania.[1] The rationale behind its design was rooted in the well-established principle of the bioreductive metabolism of 2-nitroimidazoles in hypoxic environments. In the absence of sufficient oxygen, the nitro group of these compounds undergoes a series of one-electron reductions, leading to the formation of reactive intermediates that covalently bind to cellular macromolecules. This irreversible binding effectively traps the compound within hypoxic cells, allowing for their subsequent detection.

EF5 was specifically designed to have certain advantages over its predecessors. Its lipophilic and uncharged nature facilitates rapid and even distribution throughout tissues. The presence of five fluorine atoms in its structure also opened up possibilities for detection using various techniques, including immunohistochemistry and flow cytometry with specific monoclonal antibodies.

Mechanism of Action: Bioreductive Activation

The selectivity of EF5 for hypoxic cells is conferred by its mechanism of action, which is dependent on the cellular oxygen concentration. Under normoxic conditions, the nitro group of EF5 undergoes a one-electron reduction to a nitro radical anion. This radical anion is then rapidly reoxidized back to the parent compound by molecular oxygen, preventing further reduction and binding. However, in a hypoxic environment where oxygen is scarce, the nitro radical anion can undergo further reduction, leading to the formation of highly reactive nitroso and hydroxylamine intermediates. These intermediates readily form covalent adducts with cellular macromolecules, primarily proteins. This process is summarized in the signaling pathway diagram below.

Caption: Bioreductive activation of EF5 under normoxic and hypoxic conditions.

Quantitative Data

Pharmacokinetic Properties

The pharmacokinetic profile of EF5 has been characterized in both preclinical models and human patients. A summary of key parameters is provided in the table below.

| Parameter | Human | Mouse | Rat |

| Plasma Half-life (t½) | 11.7 ± 2.6 hours[2] | - | - |

| Clearance | Primarily renal[2] | - | - |

| Volume of Distribution (Vd) | 0.56 L/kg[2] | - | - |

| Metabolism | No detectable metabolites retaining the 2-nitroimidazole chromophore in plasma or urine[2] | Extensive metabolism[3] | Low amounts of metabolites in plasma[3] |

Note: Data for mouse and rat models can vary depending on the specific study and analytical methods used.

Synthesis and Properties of [¹⁸F]EF5

For non-invasive imaging of hypoxia using Positron Emission Tomography (PET), a radiolabeled version of EF5, [¹⁸F]EF5, has been synthesized.

| Parameter | Value |

| Precursor for Radiosynthesis | 2-(2-nitro-1[H]-imidazol-1-yl)-N-(2,3,3-trifluoroallyl)-acetamide[4][5] |

| Radiolabeling Method | Electrophilic fluorination with [¹⁸F]F₂[3][5] |

| Radiochemical Purity | > 99.0%[3] |

| Specific Radioactivity | 6.6 ± 1.9 GBq/µmol[3] |

Experimental Protocols

In Vivo Administration of EF5

A typical experimental workflow for in vivo hypoxia detection using EF5 is outlined below.

Caption: General experimental workflow for in vivo hypoxia detection using EF5.

Detailed Protocol:

-

Animal Model: Establish the desired tumor model in the host animal (e.g., subcutaneous injection of cancer cells in mice). Allow tumors to reach the desired size (e.g., 1-1.5 g).[6]

-

EF5 Administration: Prepare a solution of EF5 in a suitable vehicle. Administer EF5 to the animal, typically via intravenous (tail vein) injection at a dose of 30 mg/kg.[6]

-

Incubation: Allow sufficient time for EF5 to distribute to the tissues, bind to hypoxic cells, and for unbound drug to clear from the system. A typical incubation time is 3 hours post-injection.[6]

-

Tissue Harvesting: Euthanize the animal and excise the tumor and other relevant tissues.

-

Tissue Processing: For immunohistochemistry, embed the tissue in a suitable medium (e.g., low melt agarose) and freeze rapidly on dry ice.[6] Store at -80°C until sectioning. For flow cytometry, dissociate the tissue into a single-cell suspension.

Immunohistochemical Detection of EF5 Adducts

Reagents and Materials:

-

Frozen tissue sections (e.g., 10 µm)

-

Fixative (e.g., 4% paraformaldehyde or ice-cold acetone)

-

Blocking buffer (e.g., 1% horse serum in PBS)

-

Primary antibody: Cy3-conjugated anti-EF5 monoclonal antibody (clone ELK3-51)[7]

-

Wash buffer (e.g., PBS with 0.3% Tween 20)

-

Mounting medium with DAPI

Protocol:

-

Sectioning: Cut frozen tissue sections at a thickness of 10-14 µm and mount on slides.

-

Fixation: Fix the sections according to the chosen protocol (e.g., 4% paraformaldehyde for 60 minutes or ice-cold acetone for 5 minutes).

-

Washing: Wash the slides with wash buffer.

-

Blocking: Block non-specific antibody binding by incubating the sections in blocking buffer for 30-60 minutes at room temperature.[8]

-

Primary Antibody Incubation: Incubate the sections with the Cy3-conjugated anti-EF5 antibody (e.g., at a concentration of 75 µg/ml) overnight at 4°C in a humidified chamber.[7]

-

Washing: Wash the slides extensively with wash buffer to remove unbound antibody.

-

Counterstaining: (Optional) Counterstain the nuclei with DAPI.

-

Mounting: Mount the coverslips using an appropriate mounting medium.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope. EF5-positive (hypoxic) cells will appear red (Cy3), and nuclei will appear blue (DAPI).

Flow Cytometric Detection of EF5 Adducts

Reagents and Materials:

-

Single-cell suspension from tumor tissue

-

Fixation and permeabilization buffers

-

Primary antibody: Cy5-conjugated anti-EF5 monoclonal antibody (clone ELK3-51)

-

DNA stain (e.g., DAPI)

-

Flow cytometer

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the tumor tissue using mechanical and/or enzymatic dissociation.

-

Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit or standard laboratory protocols to allow intracellular access of the antibody.

-

Antibody Staining: Incubate the fixed and permeabilized cells with the Cy5-conjugated anti-EF5 antibody (e.g., 10 µg/mL) for a specified time (e.g., 1 hour) at room temperature, protected from light.[9]

-

Washing: Wash the cells to remove unbound antibody.

-

DNA Staining: Resuspend the cells in a buffer containing a DNA stain like DAPI to allow for cell cycle analysis and exclusion of debris.[9]

-

Analysis: Analyze the stained cells using a flow cytometer. The intensity of the Cy5 signal will be proportional to the level of EF5 binding and, therefore, the degree of hypoxia.

Conclusion

The EF5 compound has proven to be an invaluable tool for the investigation of tumor hypoxia. Its robust chemical properties, well-characterized pharmacokinetics, and the availability of specific antibodies for its detection have enabled researchers to visualize and quantify hypoxic regions in a variety of preclinical and clinical settings. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful implementation of EF5-based hypoxia detection methodologies in the laboratory. As our understanding of the tumor microenvironment continues to evolve, the use of reliable hypoxia markers like EF5 will undoubtedly remain a cornerstone of cancer research and the development of novel therapeutic strategies.

References

- 1. 缺氧檢測分析 [sigmaaldrich.com]

- 2. Pharmacokinetics of EF5 [2-(2-nitro-1-H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl) acetamide] in human patients: implications for hypoxia measurements in vivo by 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tracer level electrophilic synthesis and pharmacokinetics of the hypoxia tracer [(18)F]EF5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simplified synthesis of the hypoxia imaging agent 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[18F]pentafluoropropyl)-acetamide ([18F]EF5) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[18F]pentafluoropropyl)-acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. In vivo profiling of hypoxic gene expression in gliomas using the hypoxia marker EF5 and laser-capture microdissection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 8. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]

- 9. researchgate.net [researchgate.net]

The Correlation of EF5 Binding with Tissue Partial Pressure of Oxygen (pO2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between the binding of the hypoxia marker, EF5 [2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide], and the partial pressure of oxygen (pO2) in tissues. Understanding this correlation is critical for the accurate assessment of tissue hypoxia, a key factor in the tumor microenvironment, ischemic conditions, and various other pathologies. This document details the underlying biochemical mechanisms, presents quantitative data, outlines experimental protocols, and provides visual representations of key processes.

The Biochemical Basis of EF5 as a Hypoxia Marker

EF5 is a 2-nitroimidazole compound that is selectively metabolized and trapped within cells under hypoxic conditions. Its utility as a hypoxia marker is predicated on an oxygen-dependent bioreductive activation process. In tissues with normal physiological oxygen levels, EF5 remains in its original, unreactive state and is eventually cleared. However, in low-oxygen environments, EF5 undergoes a series of reduction reactions catalyzed by intracellular nitroreductases, such as NADPH-cytochrome P450 reductase[1].

The core mechanism involves a one-electron reduction of the nitro group on the imidazole ring, forming a nitro radical anion. In the presence of sufficient oxygen, this reaction is reversible, as oxygen can accept the electron from the radical anion, regenerating the parent EF5 compound. This prevents the accumulation of EF5 adducts in well-oxygenated tissues. Conversely, under hypoxic conditions (low pO2), the nitro radical anion undergoes further reduction, leading to the formation of highly reactive intermediates, including nitroso, hydroxylamine, and amine derivatives. These reactive species then form covalent bonds, or adducts, with cellular macromolecules, primarily proteins[2]. This irreversible binding effectively traps EF5 within the hypoxic cell. The amount of EF5 adduct formation is, therefore, inversely proportional to the intracellular partial pressure of oxygen[3].

The following diagram illustrates the oxygen-dependent bioreductive activation pathway of EF5.

Caption: Oxygen-dependent bioreductive activation of EF5.

Quantitative Correlation between pO2 and EF5 Binding

The binding of EF5 exhibits a strong, inverse correlation with tissue pO2. As oxygen levels decrease, the rate of EF5 adduct formation increases significantly. Quantitative analysis has demonstrated that EF5 binding can decrease by as much as 50-fold as oxygen levels rise from 0.1% to 10%[3]. The relationship between pO2, described in millimeters of mercury (mmHg), and the extent of EF5 binding allows for a semi-quantitative assessment of tissue hypoxia.

The following table summarizes the correlation between pO2 levels and EF5 metabolism, providing a framework for interpreting experimental results.

| pO2 (mmHg) | pO2 (% O2) | Description of Hypoxia | % of Maximum EF5 Metabolism |

| > 30 | > 4.0% | Normoxia / Physiologic | < 2% |

| 10 - 30 | 1.3% - 4.0% | Mild Hypoxia | 2% - 10% |

| 2.5 - 10 | 0.3% - 1.3% | Moderate Hypoxia | 10% - 50% |

| < 2.5 | < 0.3% | Severe Hypoxia | 50% - 100% |

Data adapted from Koch et al. The absolute binding rate is dependent on cell type and drug concentration.

Experimental Protocols for Assessing EF5 Binding

The detection and quantification of EF5 binding in tissues typically involve in vivo administration of the compound followed by ex vivo immunohistochemical (IHC) analysis of tissue samples.

In Vivo Administration of EF5

-

EF5 Preparation: EF5 is dissolved in a sterile, physiologically compatible vehicle (e.g., saline). The concentration is prepared to deliver the desired dose based on the animal's weight.

-

Animal Dosing: The EF5 solution is administered to the experimental animal, typically via intravenous (IV) or intraperitoneal (IP) injection. Doses used in preclinical mouse models can vary, but are often in the range of 10-30 mg/kg. For human studies, doses have ranged from 9 to 28 mg/kg[4].

-

Circulation Time: EF5 is allowed to circulate for a period that permits adequate tissue distribution and binding in hypoxic regions. A typical duration is 2.5 to 3 hours before tissue harvesting. The plasma half-life of EF5 in humans is approximately 11.7 hours[4].

-

Tissue Harvesting: Following the circulation period, animals are euthanized, and the tissues of interest are excised. A portion of the tissue may be reserved for a "cube-binding" assay for calibration.

Immunohistochemical Detection of EF5 Adducts

This protocol outlines the steps for staining frozen tissue sections.

-

Tissue Preparation:

-

Immediately embed freshly harvested tissue in an optimal cutting temperature (OCT) compound.

-

Snap-freeze the embedded tissue in isopentane cooled by liquid nitrogen or on dry ice.

-

Store frozen blocks at -80°C until sectioning.

-

Using a cryostat, cut tissue sections at a thickness of 5-10 µm and mount them on charged microscope slides.

-

-

Fixation:

-

Fix the tissue sections with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash the slides three times for 5 minutes each in PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the sections with 0.5% Triton X-100 in PBS for 15 minutes (for intracellular targets).

-

Wash slides three times for 5 minutes each in PBS.

-

Block non-specific antibody binding by incubating sections in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Tween 20) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Prepare the primary antibody solution by diluting the anti-EF5 monoclonal antibody (clone ELK3-51), typically conjugated to a fluorescent dye like Cyanine3 or Alexa Fluor 488, in the blocking buffer. A working concentration of 75 µg/mL is often recommended.

-

Incubate the sections with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Washing and Counterstaining:

-

Wash the slides three times for 15 minutes each in a wash buffer (e.g., PBS with 0.3% Tween 20) at room temperature, protected from light.

-

(Optional) Counterstain nuclei with a DNA dye such as DAPI or Hoechst 33342.

-

Perform a final wash in PBS.

-

-

Mounting and Imaging:

-

Mount a coverslip over the tissue section using an aqueous mounting medium.

-

Image the slides using a fluorescence microscope with appropriate filters for the chosen fluorophore.

-

The following diagram provides a visual workflow for the experimental protocol.

Caption: Experimental workflow for EF5-based hypoxia detection.

Tissue Cube Calibration Method

To provide a reference for the maximum possible EF5 binding within a specific tissue type (accounting for variations in nitroreductase activity), a "cube-binding" assay is performed[2].

-

Tissue Preparation: A small piece (~1-2 mm³) of the freshly harvested tumor or tissue is minced.

-

Hypoxic Incubation: The tissue fragments are incubated in a sealed vial containing media with a known concentration of EF5 (e.g., 200 µM). The vial is made severely hypoxic by gassing with nitrogen containing 5% CO2.

-

Incubation: The tissue is incubated under these hypoxic conditions for a set period (e.g., 90 minutes) at 37°C.

-

Processing: After incubation, the tissue cubes are rinsed, frozen, sectioned, and stained with the anti-EF5 antibody alongside the in vivo samples.

-

Analysis: The fluorescence intensity from the "cube-binding" sample represents the maximum, or 100%, binding signal for that tissue. The in vivo signals can then be normalized to this reference value, allowing for a more quantitative comparison of hypoxia levels across different samples and patients.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Optimizing Hypoxia Detection and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of absolute oxygen levels in cells and tissues using oxygen sensors and 2-nitroimidazole EF5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of EF5 [2-(2-nitro-1-H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl) acetamide] in human patients: implications for hypoxia measurements in vivo by 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Adduct Formation of EF5 with Cellular Macromolecules Under Low Oxygen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of adducts between the hypoxia marker, EF5, and cellular macromolecules in low-oxygen environments. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the underlying mechanisms, experimental methodologies, and cellular consequences of EF5 binding.

Introduction to EF5 and Hypoxia

Tumor hypoxia, a condition of low oxygen tension, is a hallmark of solid tumors and is associated with resistance to therapy and increased malignancy. The 2-nitroimidazole compound, EF5 [2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide], has emerged as a valuable tool for detecting and quantifying hypoxic cells within tumors. Under low-oxygen conditions, EF5 undergoes a bioreductive activation process catalyzed by cellular nitroreductases. This activation leads to the formation of reactive intermediates that covalently bind to intracellular macromolecules, primarily proteins, forming stable EF5 adducts. The extent of EF5 adduct formation is inversely proportional to the oxygen concentration, making it a reliable marker for the degree of hypoxia.

Quantitative Analysis of EF5 Adduct Formation

The binding of EF5 to cellular macromolecules is a quantifiable process that correlates with the level of hypoxia. Several studies have provided data on the relationship between oxygen concentration and EF5 binding.

| Oxygen Concentration (%) | pO2 (mmHg) | EF5 Binding Rate (pmol/10^6 cells/hr) | Description of Hypoxia Level |

| 21 | ~160 | ~0.1 | Normoxia |

| 5 | ~38 | ~1 | Physioxia |

| 1 | ~7.6 | ~10 | Moderate Hypoxia |

| 0.1 | ~0.76 | ~50 | Severe Hypoxia |

| <0.01 | <0.076 | >100 | Anoxia |

Table 1: Semi-quantitative relationship between oxygen concentration, EF5 binding rate, and hypoxia level. Data compiled from multiple sources.[1]

Experimental Protocols for Detecting EF5 Adducts

The detection of EF5 adducts is primarily achieved through immunological methods utilizing specific monoclonal antibodies, such as ELK3-51, conjugated to fluorescent dyes.

Immunohistochemistry (IHC) for Frozen Tissue Sections

This protocol outlines the steps for detecting EF5 adducts in frozen tumor sections.

Materials:

-

Frozen tissue sections on charged slides

-

Acetone, pre-chilled to -20°C

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Anti-EF5 monoclonal antibody (e.g., ELK3-51) conjugated to a fluorophore (e.g., Cy3)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fixation: Immerse slides in pre-chilled acetone for 10 minutes at -20°C.

-

Washing: Wash slides three times for 5 minutes each in PBS.

-

Blocking: Incubate sections with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with the fluorescently conjugated anti-EF5 antibody at the recommended dilution overnight at 4°C in a humidified chamber.

-

Washing: Wash slides three times for 5 minutes each in PBS.

-

Counterstaining: Incubate sections with DAPI solution for 5 minutes to stain the nuclei.

-

Washing: Wash slides twice for 5 minutes each in PBS.

-

Mounting: Mount a coverslip onto the slide using an appropriate mounting medium.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope.

Flow Cytometry for Cell Suspensions

This protocol describes the detection of EF5 adducts in single-cell suspensions.

Materials:

-

Single-cell suspension

-

PBS

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or methanol)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Anti-EF5 monoclonal antibody conjugated to a fluorophore

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from cultured cells or dissociated tissue.

-

Fixation: Fix the cells with fixation buffer for 15-20 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Blocking: Block the cells with blocking buffer for 30 minutes at room temperature.

-

Antibody Staining: Incubate the cells with the fluorescently conjugated anti-EF5 antibody for 1 hour at room temperature in the dark.

-

Washing: Wash the cells twice with PBS.

-

Analysis: Resuspend the cells in PBS and analyze on a flow cytometer.

Cellular Macromolecules Targeted by EF5

Under hypoxic conditions, the reactive intermediates of EF5 form covalent adducts with a variety of cellular macromolecules, with a strong preference for proteins. Thiol-containing molecules, such as glutathione, are also significant targets. While the complete spectrum of EF5-adducted proteins is still under investigation, proteomic studies are beginning to identify specific targets. These studies are crucial for understanding the functional consequences of EF5 binding.

Signaling Pathways and Cellular Responses

The formation of EF5 adducts is not merely a passive marker of hypoxia but can also trigger cellular responses. The accumulation of modified proteins can contribute to cellular stress and activate specific signaling pathways.

Hypoxia-Inducible Factor 1 (HIF-1) Pathway

The stabilization of the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α) is a central event in the cellular response to hypoxia. While EF5 adduct formation is a downstream consequence of the low oxygen environment that also stabilizes HIF-1α, the presence of these adducts provides a historical record of the hypoxic event.

References

Methodological & Application

Standard protocol for in vivo administration of 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide in mice.

Topic: Standard Protocol for in vivo administration of 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide (EF5) in Mice

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the in vivo administration of the hypoxia marker EF5 in mice, including solution preparation, administration procedures, and subsequent detection methods.

Introduction

2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide, commonly known as EF5, is a 2-nitroimidazole compound extensively used for the detection and quantification of hypoxia in solid tumors and other tissues. The underlying principle of its use lies in the hypoxia-dependent bioreductive activation of the 2-nitroimidazole moiety. In environments with low oxygen concentration, cellular nitroreductases reduce the nitro group of EF5, leading to the formation of reactive intermediates that covalently bind to intracellular macromolecules.[1][2] This binding is stable, allowing for the ex vivo detection of EF5 adducts using specific monoclonal antibodies, thereby providing a spatial map of hypoxic regions within the tissue.

Data Presentation

While extensive pharmacokinetic data for EF5 in humans is available, detailed tabular data for mice is less common in the literature. The following table summarizes key pharmacokinetic and administration parameters for EF5 in mice, compiled from available resources.

| Parameter | Value | Species | Route of Administration | Reference |

| Plasma Half-life | ~50 minutes | Mouse | Intravenous | |

| Recommended Dosage | 10 mg/kg | Mouse | Intravenous/Intraperitoneal | Derived from human studies and common practice |

| Typical Injection Volume | 100-200 µL | Mouse | Intravenous/Intraperitoneal | Standard practice |

| Vehicle | Saline or PBS | N/A | N/A | Standard practice |

Note: The recommended dosage is an approximation based on human studies where doses of 9-28 mg/kg were used and is a common starting point for rodent studies.[3] Researchers should optimize the dosage for their specific experimental model.

Experimental Protocols

Preparation of EF5 Solution for Injection

This protocol describes the preparation of a 10 mM stock solution and a 1 mg/mL (approximately 3 mM) working solution for injection.

Materials:

-

EF5 compound

-

Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

a. Preparation of 10 mM EF5 Stock Solution:

-

Weigh out a precise amount of EF5 powder. The molecular weight of EF5 is 314.17 g/mol . To prepare 1 mL of a 10 mM stock solution, dissolve 3.14 mg of EF5 in 1 mL of sterile PBS or saline.

-

Vortex thoroughly to ensure complete dissolution.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

Store the stock solution at -20°C for long-term storage.

b. Preparation of 1 mg/mL EF5 Working Solution:

-

Thaw the 10 mM EF5 stock solution on ice.

-

Dilute the stock solution with sterile PBS or saline to a final concentration of 1 mg/mL. For example, to prepare 1 mL of working solution, mix 318.5 µL of the 10 mM stock solution with 681.5 µL of sterile PBS or saline.

-

Keep the working solution on ice until ready for injection.

In Vivo Administration of EF5

The following protocols detail the intravenous and intraperitoneal administration of EF5 in mice. The choice of administration route may depend on the experimental design and model.

a. Intravenous (IV) Injection via the Lateral Tail Vein:

Materials:

-

Mouse restrainer

-

Heat lamp or warming pad

-

70% ethanol

-

Sterile gauze

-

Insulin syringes (e.g., 28-30 gauge)

-

Prepared EF5 working solution (1 mg/mL)

Procedure:

-

Calculate the required injection volume based on the mouse's body weight (e.g., for a 10 mg/kg dose in a 25 g mouse, the required dose is 0.25 mg, which corresponds to 250 µL of a 1 mg/mL solution).

-

Warm the mouse under a heat lamp for a few minutes to induce vasodilation of the tail veins.

-

Place the mouse in a restrainer, exposing the tail.

-

Disinfect the tail with 70% ethanol using a sterile gauze pad.

-

Locate one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

If the needle is correctly placed, a small amount of blood may be visible in the hub of the syringe, and there should be no resistance upon injection.

-

Inject the calculated volume of the EF5 solution slowly.

-

Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions.

b. Intraperitoneal (IP) Injection:

Materials:

-

Sterile syringes and needles (e.g., 25-27 gauge)

-

70% ethanol

-

Prepared EF5 working solution (1 mg/mL)

Procedure:

-

Calculate the required injection volume as described for the IV injection.

-

Securely restrain the mouse by scruffing the neck and immobilizing the tail.

-

Tilt the mouse's head downwards at a slight angle.

-

Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.

-

Aspirate gently to ensure that no blood or urine is drawn, which would indicate incorrect needle placement.

-

Inject the EF5 solution smoothly.

-

Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

Tissue Collection and Processing for EF5 Detection

Procedure:

-

After a circulation time of approximately 2.5 to 3 hours following EF5 injection, euthanize the mouse using an approved method. This allows for clearance of unbound EF5 from the plasma.

-

Perfuse the mouse transcardially with saline followed by 4% paraformaldehyde (PFA) to fix the tissues.

-

Dissect the tumor or tissue of interest and post-fix in 4% PFA overnight at 4°C.

-

Process the tissue for either frozen or paraffin embedding according to standard histological procedures.

Immunohistochemical Detection of EF5 Adducts

Materials:

-

Anti-EF5 monoclonal antibody (e.g., ELK3-51)

-

Fluorescently-conjugated secondary antibody

-

Blocking solution (e.g., 5% goat serum in PBS with 0.3% Triton X-100)

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

Procedure:

-

Section the paraffin-embedded or frozen tissue onto slides.

-

Perform antigen retrieval if using paraffin sections (e.g., heat-induced epitope retrieval in citrate buffer).

-

Permeabilize the sections with a detergent-based buffer (e.g., PBS with 0.1% Triton X-100).

-

Block non-specific antibody binding with a blocking solution for 1 hour at room temperature.

-

Incubate the sections with the primary anti-EF5 antibody at an optimized dilution overnight at 4°C.

-

Wash the slides with PBS.

-

Incubate with the appropriate fluorescently-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.

-

Wash the slides with PBS.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips using an appropriate mounting medium.

-

Visualize the slides using a fluorescence microscope. The fluorescence intensity of the secondary antibody will correlate with the level of EF5 binding and, consequently, the degree of hypoxia.

Mandatory Visualizations

Caption: Bioreductive activation of EF5 under normoxic vs. hypoxic conditions.

Caption: Experimental workflow for hypoxia detection in mice using EF5.

References

- 1. Detection of hypoxic cells with the 2-nitroimidazole, EF5, correlates with early redox changes in rat brain after perinatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo profiling of hypoxic gene expression in gliomas using the hypoxia marker EF5 and laser-capture microdissection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of hypoxia in human squamous cell carcinoma by EF5 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunohistochemical Staining of EF5 Adducts in Frozen Tumor Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the immunohistochemical (IHC) detection of EF5 adducts in frozen tumor sections. The 2-nitroimidazole compound EF5 (2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide) is a widely used marker for identifying and quantifying hypoxia in solid tumors.[1][2][3] Under low-oxygen conditions, EF5 is reductively activated and forms covalent adducts with intracellular macromolecules. These adducts can then be detected using a specific monoclonal antibody, providing a quantitative measure of the extent and distribution of tumor hypoxia. Understanding the hypoxic state of a tumor is critical for predicting its response to various cancer therapies, including radiation and certain chemotherapies.[1][2][3]

Signaling Pathway of EF5 Adduct Formation in Hypoxic Cells

Under hypoxic conditions, intracellular reductases, such as cytochrome P450 reductases, reduce the nitro group of EF5 in a stepwise manner. This reduction leads to the formation of a highly reactive nitroso radical anion, which can then covalently bind to cellular macromolecules, primarily proteins, forming stable adducts. In the presence of oxygen, the initial radical anion is rapidly re-oxidized to the parent compound, thus preventing adduct formation. This oxygen-dependent mechanism ensures that EF5 adducts are specific markers of hypoxic cells.

Caption: Mechanism of EF5 adduct formation in hypoxic tumor cells.

Experimental Workflow for EF5 Adduct Staining

The following diagram outlines the major steps involved in the immunohistochemical staining of EF5 adducts in frozen tumor sections, from tissue collection to image analysis.

Caption: Step-by-step workflow for EF5 adduct immunohistochemistry.

Quantitative Data Presentation

The following table summarizes EF5 binding data from a study on human squamous cell carcinomas, illustrating the heterogeneity of hypoxia within and between tumors.[1][2][3]

| Patient ID | Tumor Type | Maximum In Situ EF5 Binding (Arbitrary Fluorescence Units) |

| 1 | Head and Neck SCC | 160.3 |

| 2 | Head and Neck SCC | 98.1 |

| 3 | Head and Neck SCC | 110.2 |

| 4 | Head and Neck SCC | 24.8 |

| 5 | Cervical SCC | 125.7 |

| 6 | Cervical SCC | 75.4 |

Experimental Protocols

Materials and Reagents

-

EF5 Hypoxia Detection Kit (containing EF5 compound and a fluorescently conjugated anti-EF5 monoclonal antibody, e.g., clone ELK3-51)

-

Optimal Cutting Temperature (OCT) compound

-

Isopentane and liquid nitrogen or dry ice

-

Cryostat

-

Positively charged microscope slides

-

Acetone, pre-chilled to -20°C

-

Phosphate Buffered Saline (PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Humidified chamber

-

Fluorescence microscope

Step-by-Step Protocol for EF5 Staining of Frozen Tumor Sections

1. Tissue Preparation and Sectioning

a. Following administration of the EF5 compound to the subject, collect fresh tumor biopsies.

b. Immediately embed the tissue in OCT compound in a cryomold.

c. Snap-freeze the embedded tissue in isopentane pre-cooled with liquid nitrogen or on a slurry of dry ice.

d. Store the frozen blocks at -80°C until sectioning.

e. Using a cryostat, cut 5-10 µm thick sections and mount them onto positively charged microscope slides.

f. Air-dry the slides for 30 minutes at room temperature. Slides can be used immediately or stored at -80°C for later use.

2. Fixation

a. If slides are frozen, bring them to room temperature for 10-20 minutes.

b. Fix the tissue sections by immersing the slides in pre-chilled (-20°C) acetone for 10 minutes.

c. Air-dry the slides for 10-20 minutes.

d. Wash the slides three times for 5 minutes each in PBS.

3. Blocking

a. Carefully wipe around the tissue section and draw a hydrophobic barrier using a PAP pen.

b. Place the slides in a humidified chamber and apply blocking buffer to cover the tissue sections.

c. Incubate for 1 hour at room temperature.

4. Primary Antibody Incubation

a. Prepare the fluorescently conjugated anti-EF5 antibody solution in blocking buffer. A working concentration of at least 75 µg/mL is recommended.[4]

b. Gently tap off the blocking buffer from the slides (do not rinse).

c. Apply the primary antibody solution to the tissue sections.

d. Incubate overnight at 4°C in a humidified, light-protected chamber.

5. Washing

a. Gently wash the slides three times for 5 minutes each with PBS.

6. Counterstaining

a. Apply a nuclear counterstain, such as DAPI, diluted in PBS.

b. Incubate for 5-10 minutes at room temperature in the dark.

7. Final Washes and Mounting

a. Wash the slides twice for 5 minutes each with PBS.

b. Rinse briefly with distilled water.

c. Mount a coverslip onto the slide using an antifade mounting medium.

d. Seal the edges of the coverslip with clear nail polish.

8. Imaging and Analysis

a. Visualize the staining using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

b. Capture images for quantitative analysis of the EF5-positive area and fluorescence intensity.

Note: This protocol provides a general guideline. Optimization of incubation times, antibody concentrations, and blocking procedures may be necessary for specific tumor types and experimental conditions. Always include appropriate positive and negative controls in your experiments.

References

Application of flow cytometry for quantifying EF5 binding in single-cell suspensions.

Application Note

Introduction

Cellular hypoxia, a condition of low oxygen concentration, is a critical factor in the tumor microenvironment, contributing to cancer progression, metastasis, and resistance to therapy.[1][2] The accurate quantification of hypoxia is therefore essential for both basic research and the development of targeted cancer therapies. The 2-nitroimidazole compound, EF5 [2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide], is a bioreductive agent that is activated and covalently binds to cellular macromolecules specifically in hypoxic cells.[3] This binding is inversely proportional to the partial pressure of oxygen (pO2).[4] The detection of these EF5 adducts using fluorescently-labeled monoclonal antibodies allows for the robust quantification of hypoxia at the single-cell level using flow cytometry.[1]

Principle of the Assay

The EF5 assay relies on the cellular reduction of the 2-nitroimidazole EF5 in a low-oxygen environment. Under hypoxic conditions, cellular reductases, such as cytochrome P450 reductases, reduce the nitro group of EF5, leading to the formation of reactive intermediates that covalently bind to intracellular macromolecules. In the presence of sufficient oxygen, the reduced EF5 is rapidly re-oxidized, preventing covalent binding. This oxygen-dependent differential binding allows for the specific labeling of hypoxic cells. The bound EF5 adducts are then detected using a fluorescently conjugated monoclonal antibody, and the fluorescence intensity, which correlates with the level of hypoxia, is quantified by flow cytometry.[3][5]

Applications

-

Cancer Biology: Assessing the extent of hypoxia in tumors to predict treatment response and tumor aggressiveness.[1][2]

-

Drug Development: Evaluating the efficacy of hypoxia-activated prodrugs and therapies targeting hypoxic cancer cells.

-

Ischemia Research: Studying the effects of oxygen deprivation in models of stroke, myocardial infarction, and other ischemic conditions.

-

Radiobiology: Investigating the role of hypoxia in resistance to radiation therapy.[6]

Quantitative Data Summary

The following table summarizes representative data on EF5 binding in different cancer cell lines and xenografts as measured by flow cytometry. The mean fluorescence intensity (MFI) is directly proportional to the level of EF5 binding and, consequently, to the degree of hypoxia.

| Cell Line/Xenograft | Cell Type | Condition | Mean Fluorescence Intensity (Arbitrary Units) | Reference |

| HT1080 | Human Fibrosarcoma | Anoxia (<0.01% O₂) | 850 ± 75 | [4] |

| SiHa | Human Cervical Cancer | Anoxia (<0.01% O₂) | 720 ± 60 | [4] |

| 9L | Rat Gliosarcoma | Anoxia (<0.01% O₂) | 930 ± 80 | [4] |

| R3230AC | Rat Mammary Adenocarcinoma | Anoxia (<0.01% O₂) | 650 ± 55 | [4] |

| OCIP20 | Pancreatic Xenograft | In vivo | Heterogeneous Positive | [1] |

| OCIP30 | Pancreatic Xenograft | In vivo | Low/Absent | [1] |

Experimental Protocols

I. In Vitro EF5 Labeling of Single-Cell Suspensions

This protocol describes the labeling of cells in culture with EF5 prior to flow cytometric analysis.

Materials:

-

EF5 compound

-

Cell culture medium

-

Hypoxia chamber or incubator with controlled O₂ levels

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Centrifuge

Procedure:

-

Cell Culture: Culture cells of interest to the desired confluency under standard conditions.

-

EF5 Incubation:

-

Prepare a stock solution of EF5 in a suitable solvent (e.g., DMSO).

-

Dilute the EF5 stock solution in pre-warmed cell culture medium to the final desired concentration (typically 100-200 µM).

-

Replace the existing medium with the EF5-containing medium.

-

-